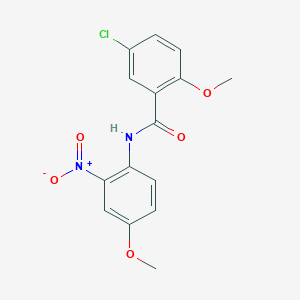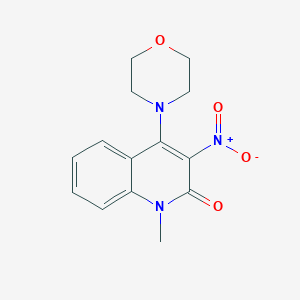
2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate, also known as PDP, is a chemical compound that has been extensively studied in the field of chemistry and biochemistry. PDP is a versatile molecule that has various applications in scientific research, including drug development, catalysis, and material science.
Mechanism of Action
The mechanism of action of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate as an anticancer agent is not fully understood. However, it is believed that 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate induces apoptosis in cancer cells by activating the caspase cascade. 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been found to have low toxicity and is well-tolerated in vivo. In animal studies, 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been found to inhibit tumor growth without causing significant side effects. 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has also been found to have antioxidant properties, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One advantage of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate is its versatility, which makes it suitable for various scientific research applications. Additionally, 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has low toxicity and is well-tolerated in vivo, making it a promising candidate for drug development. However, one limitation of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate is its complex synthesis method, which may limit its accessibility for some researchers.
Future Directions
There are several future directions for the study of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate. One area of research is the development of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate-based materials with novel properties. Another area of research is the optimization of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate as an anticancer agent, including the development of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate derivatives with improved potency and selectivity. Additionally, the mechanism of action of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate as an anticancer agent requires further investigation to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate is a multistep process that involves the reaction of 2,6-pyridinedicarboxylic acid with ethyl cyanoacetate and benzaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been extensively studied in the field of drug development, where it has shown promising results as an anticancer agent. 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has also been studied for its catalytic properties, where it has shown potential as a catalyst for various organic reactions. Additionally, 2,6-pyridinediylbis(imino-2-oxo-2,1-ethanediyl) dibenzoate has been studied for its material science applications, where it has shown potential as a building block for the synthesis of novel materials.
properties
IUPAC Name |
[2-[[6-[(2-benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c27-20(14-31-22(29)16-8-3-1-4-9-16)25-18-12-7-13-19(24-18)26-21(28)15-32-23(30)17-10-5-2-6-11-17/h1-13H,14-15H2,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWGNFKVCCDKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NC2=NC(=CC=C2)NC(=O)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)
![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)
![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)



![ethyl 4-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4960524.png)

